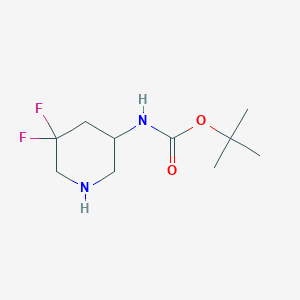

3-(Boc-氨基)-5,5-二氟哌啶

描述

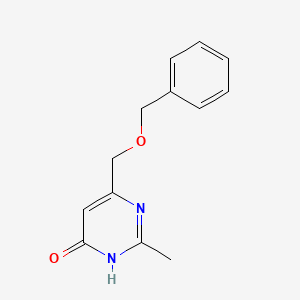

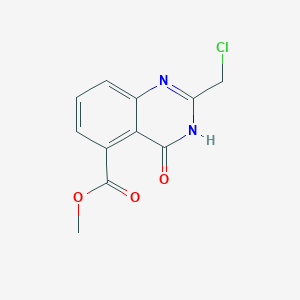

“3-(Boc-amino)-5,5-difluoropiperidine” is a compound that involves the Boc (tert-butyl carbamate) protection of amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . It can be used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors like linagliptin, alogliptin, and other antidiabetic agents .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Instead, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis

Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .科学研究应用

绿色化学和无催化剂合成

3-(Boc-氨基)-5,5-二氟哌啶: 被用于绿色化学中胺的化学选择性BOC保护。 该工艺环保,避免了溶剂和催化剂的使用,符合可持续技术原则 。该方法效率高,无需复杂的纯化步骤即可获得高质量产品。

肽合成

在肽合成中,Boc基团是胺的常见保护基团,3-(Boc-氨基)-5,5-二氟哌啶可用于在肽合成中引入Boc基团,这对于创建多功能肽链至关重要 。该化合物在合成过程中提供稳定性,可以在温和的酸性条件下移除,而不会影响其他敏感基团。

药物设计与开发

受保护的胺,例如3-(Boc-氨基)-5,5-二氟哌啶,在药物设计中发挥着重要作用。它们通常用作药物化合物的合成中间体。 Boc基团确保胺官能团在复杂反应过程中得以保留,可以在后期选择性脱保护 .

非线性光学材料

已经对与3-(Boc-氨基)-5,5-二氟哌啶相关的化合物的电子结构和非线性光学行为进行了研究。 这些研究涉及密度泛函理论 (DFT) 来评估其作为非线性光学材料的潜力,这在光开关和调制器的开发中至关重要 .

作用机制

Target of Action

The compound contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and other amine-containing compounds . The primary target of this compound would likely depend on the specific context in which it is used, such as the synthesis of a particular peptide or other complex molecule.

Mode of Action

The Boc group in “3-(Boc-amino)-5,5-difluoropiperidine” can be cleaved by mild acidolysis , revealing the free amine group. This could allow the compound to participate in further reactions, such as the formation of amide bonds in peptide synthesis .

Biochemical Pathways

Without specific information on the intended use of this compound, it’s difficult to say exactly which biochemical pathways it might affect. Compounds with boc-protected amino groups are often used in the synthesis of peptides and proteins, which play roles in virtually all biological processes .

Pharmacokinetics

The boc group is generally stable and resistant to most nucleophiles and bases , which could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of “3-(Boc-amino)-5,5-difluoropiperidine” would likely be the formation of a new molecule, following the cleavage of the Boc group and subsequent reactions of the free amine .

Action Environment

The action of “3-(Boc-amino)-5,5-difluoropiperidine” could be influenced by various environmental factors. For example, the Boc group can be cleaved under acidic conditions , so the pH of the environment could affect the compound’s reactivity. Additionally, the compound’s stability and reactivity could be influenced by the presence of other reactive species, the temperature, and other factors.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

The preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This opens up new possibilities for the synthesis of complex molecules.

属性

IUPAC Name |

tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEASWFMIYVAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)

![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)

![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)